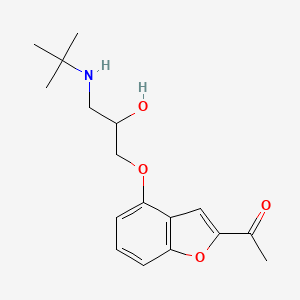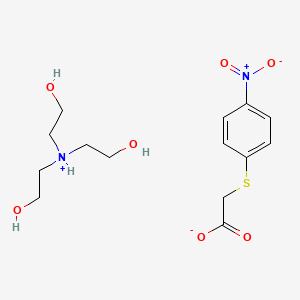
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium is a compound that combines the properties of both an organic sulfanylacetate and an ammonium derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of 4-nitrothiophenol with chloroacetic acid under basic conditions to form the sulfanylacetate. The tris(2-hydroxyethyl)azanium component can be synthesized by reacting tris(2-hydroxyethyl)amine with an appropriate acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the aforementioned reactions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetates.
Scientific Research Applications
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, while the sulfanyl and ammonium groups can modulate the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfanylacetate: Similar structure but lacks the tris(2-hydroxyethyl)azanium component.
Tris(2-hydroxyethyl)ammonium acetate: Similar ammonium component but lacks the nitrophenylsulfanyl group.
Uniqueness
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
Properties
CAS No. |
102582-90-1 |
|---|---|
Molecular Formula |
C14H22N2O7S |
Molecular Weight |
362.40 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H7NO4S.C6H15NO3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
SMEYVEUDNNKFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
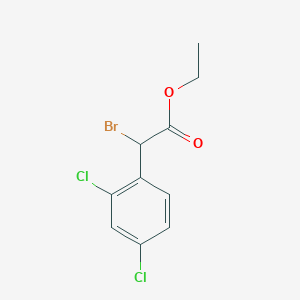
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
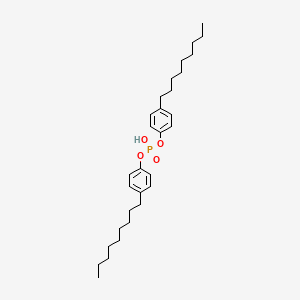
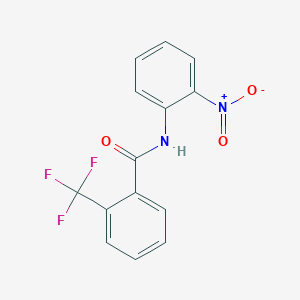


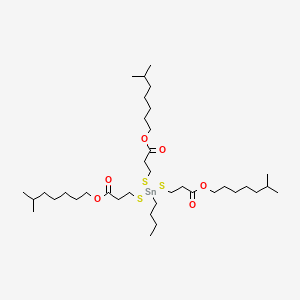
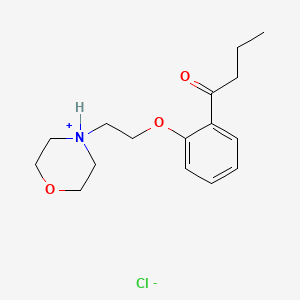
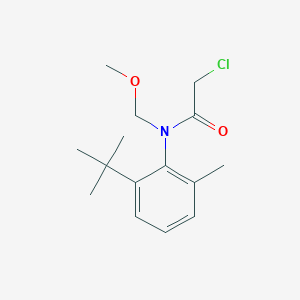
![2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B15343498.png)
